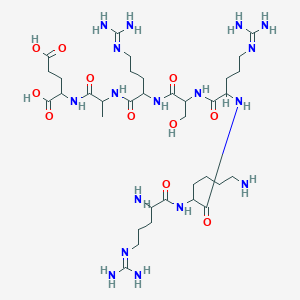
H-DL-Arg-DL-Lys-DL-Arg-DL-Ser-DL-Arg-DL-Ala-DL-Glu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PKG Substrate, also known as Protein Kinase G Substrate, is a compound that plays a crucial role in various biological processes. It is primarily involved in the signaling pathways regulated by cyclic guanosine monophosphate (cGMP). Protein Kinase G is a key mediator in these pathways, influencing functions such as smooth muscle relaxation, platelet function, and neuronal signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of PKG Substrate typically involves peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of PKG Substrate may involve large-scale peptide synthesis using automated synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The purification of the synthesized peptide is usually achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: PKG Substrate undergoes various chemical reactions, including phosphorylation, which is the addition of a phosphate group to the substrate by Protein Kinase G. This reaction is crucial for the activation or inhibition of downstream signaling pathways .
Common Reagents and Conditions: The phosphorylation of PKG Substrate typically requires adenosine triphosphate (ATP) as a phosphate donor and the presence of Protein Kinase G. The reaction conditions often include a buffered solution to maintain the pH and temperature optimal for enzyme activity .
Major Products Formed: The primary product formed from the phosphorylation of PKG Substrate is the phosphorylated peptide, which can then interact with other proteins or molecules to propagate the signaling cascade .
Applications De Recherche Scientifique
PKG Substrate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study enzyme kinetics and the mechanisms of phosphorylation reactions. In biology, it helps elucidate the roles of cGMP-dependent signaling pathways in various physiological processes .
In medicine, PKG Substrate is used to investigate the mechanisms underlying cardiovascular diseases, such as hypertension and heart failure, where cGMP signaling plays a significant role. Additionally, it is employed in drug discovery to identify potential therapeutic targets and develop new treatments .
In the industry, PKG Substrate is utilized in the development of biosensors and diagnostic assays.
Mécanisme D'action
The mechanism of action of PKG Substrate involves its phosphorylation by Protein Kinase G. This process is initiated when cGMP binds to the regulatory domain of Protein Kinase G, causing a conformational change that activates the enzyme. The activated Protein Kinase G then transfers a phosphate group from ATP to the PKG Substrate, resulting in its phosphorylation .
The phosphorylated PKG Substrate can then interact with other proteins or molecules, modulating their activity and influencing various cellular processes. This mechanism is crucial for the regulation of smooth muscle relaxation, platelet function, and neuronal signaling .
Comparaison Avec Des Composés Similaires
PKG Substrate can be compared with other substrates of cyclic nucleotide-dependent protein kinases, such as Protein Kinase A (PKA) Substrate. While both substrates undergo phosphorylation by their respective kinases, they differ in their specific amino acid sequences and the signaling pathways they regulate .
Similar compounds include:
- Protein Kinase A Substrate
- Protein Kinase C Substrate
- Protein Kinase B Substrate
PKG Substrate is unique in its specificity for Protein Kinase G and its role in cGMP-dependent signaling pathways. This specificity allows for targeted investigations into the functions and mechanisms of cGMP signaling, distinguishing it from other kinase substrates .
Propriétés
IUPAC Name |
2-[2-[[2-[[2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67N17O11/c1-18(26(56)51-23(32(62)63)11-12-25(54)55)47-28(58)21(9-5-15-45-34(40)41)50-31(61)24(17-53)52-30(60)22(10-6-16-46-35(42)43)49-29(59)20(8-2-3-13-36)48-27(57)19(37)7-4-14-44-33(38)39/h18-24,53H,2-17,36-37H2,1H3,(H,47,58)(H,48,57)(H,49,59)(H,50,61)(H,51,56)(H,52,60)(H,54,55)(H,62,63)(H4,38,39,44)(H4,40,41,45)(H4,42,43,46) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKSYBQAXBWINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67N17O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
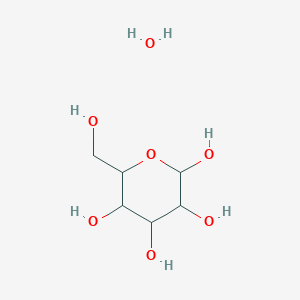
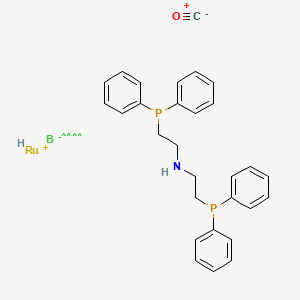
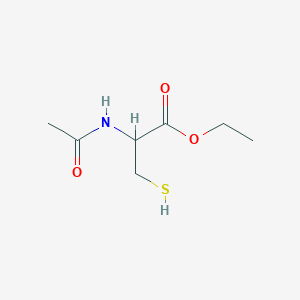

![4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B13391084.png)
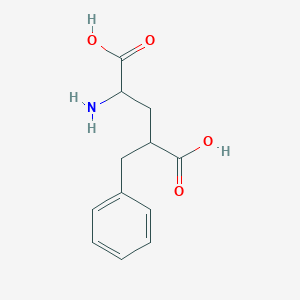
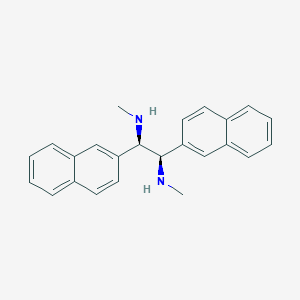
![(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride](/img/structure/B13391108.png)
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
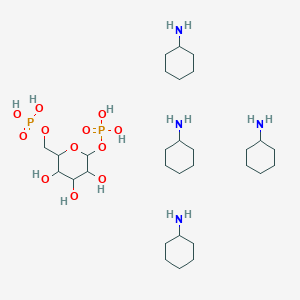
![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B13391141.png)
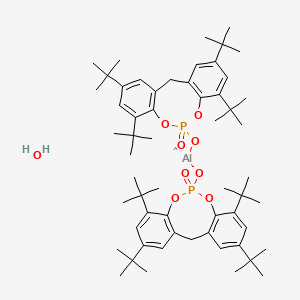
![2-[(3,4,5-trihydroxy-2H-3,4,5,6-tetrahydropyran-2-yl)amino]-2H-3,4,5,6-tetrahy dropyran-3,4,5-triol](/img/structure/B13391156.png)
